B1575746 Temporin-CDYe

Temporin-CDYe

Cat. No.: B1575746
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Description

Origin and Discovery of Temporins in Amphibian Skin Secretions

The skin of anuran (frog and toad) species is a remarkably rich source of bioactive peptides, a discovery that dates back to the late 20th century. nih.gov The initial isolation of magainins from the African clawed frog, Xenopus laevis, in 1987 by Michael Zasloff, marked a pivotal moment in the field, unveiling the antimicrobial potential of amphibian skin secretions. nih.gov This discovery spurred extensive research into the peptide arsenal (B13267) of various anuran species, leading to the identification of numerous peptide families with diverse structures and functions. nih.govnih.gov These peptides are now recognized as crucial elements of the frog's innate immune system, protecting the organism from a wide range of pathogens in their environment. nih.govoup.com

The temporin family of peptides was first identified in 1996 from the skin secretions of the European red frog, Rana temporaria. conicet.gov.armdpi.complos.org These peptides were recognized as effector molecules of the innate immune response. nih.govplos.org Subsequent research has led to the discovery of over 130 distinct temporin isoforms from various frog species across North America and Eurasia. conicet.gov.arresearchgate.net Temporins are characterized by their relatively short length, typically 10 to 14 amino acids, and a high degree of hydrophobicity. researchgate.netfrontiersin.org They are known to exhibit a broad spectrum of activity against various microorganisms, including bacteria and fungi. conicet.gov.armdpi.com

Classification and Diversity of Temporin Isoforms

The temporin family is noted for its high degree of structural variability among its more than 130 identified members. conicet.gov.ar Most temporins are cationic, possessing a net positive charge, which is a common feature of many antimicrobial peptides. conicet.gov.arfrontiersin.org They are typically C-terminally α-amidated and are composed mainly of hydrophobic residues, with leucine (B10760876) being particularly abundant. conicet.gov.ar While most temporins adopt an α-helical conformation in hydrophobic environments, this can change depending on the medium. conicet.gov.arresearchgate.net The primary structures of temporins can differ significantly, leading to a wide range of antimicrobial activities and specificities. researchgate.net

Temporin-CDYe is a unique member of the temporin family, isolated from the Dybovsky's frog, Rana dybowskii. uniprot.org Unlike the majority of temporins which are cationic, this compound is one of the few that possesses acidic amino acids, resulting in a negative charge. conicet.gov.ar This characteristic places it in a distinct subgroup within the broader temporin family. The primary sequence of this compound is FIGPIISALASLFGG. nih.gov It belongs to the frog skin active peptide (FSAP) family and the temporin subfamily. uniprot.org

Theoretical Significance of Temporin Research in Peptide Science

The study of temporins holds considerable theoretical significance for peptide science. Their small size and structural diversity make them excellent models for understanding the fundamental principles of antimicrobial peptide action. nih.gov Research on temporins provides insights into how variations in amino acid sequence, charge, and structure influence antimicrobial potency and specificity. researchgate.netmdpi.com Furthermore, their unique properties, such as the ability of some members to act synergistically with other peptides or conventional antibiotics, offer valuable information for the rational design of new therapeutic agents. nih.govresearchgate.net The existence of atypical members like this compound challenges the conventional understanding of antimicrobial peptide mechanisms and highlights the vast and underexplored chemical diversity present in nature.

Detailed Research Findings

PropertyDescription
Family Temporin
Subfamily Temporin
Organism Rana dybowskii (Dybovsky's frog)
Sequence FIGPIISALASLFGG
Charge Anionic (due to acidic amino acids) conicet.gov.ar
Function Antimicrobial peptide uniprot.org
Biological Process Defense response to Gram-positive bacterium, negative regulation of nitric-oxide synthase activity uniprot.org
Cellular Location Secreted, extracellular region uniprot.org

Contribution to Understanding Host Defense Mechanisms

The study of the temporin family, including unique members like this compound, has significantly advanced our understanding of vertebrate innate immunity and host defense mechanisms. nih.gov These peptides exemplify a rapid and efficient defense strategy against invading microorganisms. uniprot.org As components of the host defense system, temporins are not only involved in direct pathogen elimination but can also modulate the host's immune response. nih.govfrontiersin.org

The primary role of temporins in host defense is their direct antimicrobial action. mdpi.com By targeting the fundamental structure of microbial cell membranes, they provide a defense mechanism to which it is difficult for bacteria to develop resistance. nih.gov The investigation of temporins has revealed the sophisticated chemical arsenal that amphibians have evolved to protect themselves in pathogen-rich environments.

Furthermore, some temporins have been shown to possess immunomodulatory functions, such as stimulating the release of cytokines and acting as chemoattractants for immune cells. frontiersin.org While specific immunomodulatory roles for this compound have not been extensively detailed, its predicted involvement in the negative regulation of nitric-oxide synthase activity suggests it may play a role in modulating inflammatory responses. uniprot.orgbicnirrh.res.in This dual functionality of direct antimicrobial activity and immune modulation highlights the multifaceted nature of these host defense peptides.

Paradigmatic Insights into Peptide-Membrane Interactions

The temporin family serves as a valuable model for investigating the fundamental principles of peptide-membrane interactions. Their relatively simple, linear structures and their transition from a disordered state in aqueous solution to a structured α-helical conformation upon membrane binding provide a clear system for studying the forces that govern these interactions. frontiersin.orgacs.org

The primary mechanism of action for most temporins involves the perturbation and disruption of the microbial cytoplasmic membrane. nih.gov This interaction is initially driven by electrostatic forces between the positively charged peptides and the negatively charged components of bacterial membranes. frontiersin.org However, for neutral peptides like this compound, the initial association is likely dominated by hydrophobic and other non-electrostatic interactions.

Once associated with the membrane, temporins insert into the lipid bilayer, leading to membrane permeabilization. Several models have been proposed for this process, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface and disrupt it in a detergent-like manner, and the formation of transmembrane pores or channels. nih.gov The specific mechanism can depend on the peptide's concentration, sequence, and the lipid composition of the target membrane. nih.gov

The study of temporins with varying charge and hydrophobicity, such as this compound, offers crucial insights into how these physicochemical properties influence the mode of membrane disruption. frontiersin.org The neutral charge of this compound suggests that its ability to disrupt membranes relies heavily on its hydrophobicity and the specific arrangement of its amino acid residues, providing a unique case study within the broader paradigm of temporin-membrane interactions.

Research Findings on this compound

Detailed experimental research specifically on this compound is not as extensive as for other members of the temporin family. However, based on its sequence and database annotations, several key properties and predicted activities can be outlined.

PropertyDescriptionSource
Amino Acid Sequence FIGPIISALASLFGG bicnirrh.res.in
Source Organism Rana dybowskii (Dybovsky's frog) uniprot.org
Length 15 amino acids conicet.gov.ar
Net Charge (pH 7.4) 0 conicet.gov.ar
Predicted Activity Antimicrobial, specifically against Gram-positive bacteria. Negative regulation of nitric-oxide synthase activity. uniprot.orgbicnirrh.res.in
Structure Predicted to adopt an α-helical conformation in a membrane environment. conicet.gov.ar

These findings highlight this compound as an atypical member of its family, primarily due to its neutral charge. This characteristic makes it an interesting subject for further research to elucidate the precise mechanisms by which neutral antimicrobial peptides recognize and disrupt bacterial membranes.

Properties

bioactivity

Antimicrobial

sequence

FIGPIISALASLFGG

Origin of Product

United States

Structural Biology and Conformational Dynamics of Temporins

Primary Sequence Analysis and Conservation Patterns

The primary structure of a peptide is the foundational determinant of its higher-order conformations and, consequently, its activity. For Temporin-CDYe, analysis of its amino acid sequence and comparison with other temporins reveals key features that are conserved across this peptide family.

Amino Acid Composition and Sequence Homology within Temporins

Temporins are a family of short, typically 10-14 amino acid long, antimicrobial peptides originally isolated from the skin secretions of frogs. acs.orgfrontiersin.org They are characterized by a high content of hydrophobic amino acids, often exceeding 50%, and a net positive charge that usually ranges from 0 to +3 at neutral pH. nih.govmdpi.com Leucine (B10760876) is frequently the most abundant amino acid in temporin sequences. nih.gov

This compound, with the sequence FIGPIISALASLFGG, is a 15-amino acid peptide. uniprot.org A notable feature of this compound is the presence of acidic amino acids, resulting in a negative charge, which is atypical for most temporins. conicet.gov.ar While many temporins exhibit a high degree of sequence similarity, particularly in their N-terminal regions, variations in amino acid composition across the family contribute to their diverse antimicrobial spectra and potency. frontiersin.orgmdpi.com For instance, some temporins possess a conserved proline residue at position 3, which can influence the helical structure of the N-terminus. nih.gov The precursor proteins of temporins, including that of this compound, typically contain a signal peptide, an acidic propeptide region, and a conserved cleavage site that precedes the mature peptide sequence. nih.govmdpi.com

Table 1: Amino Acid Sequence of this compound and Related Temporins

PeptideSequenceLengthOrganism
This compound FIGPIISALASLFGG 15 Rana dybowskii
Temporin-1CEhFLPIIAGLLSAFL-NH215Rana chensinensis
Temporin-LFVQWFSKFLGRIL-NH213Rana temporaria
Temporin-AFLPLIGRVLSGIL-NH213Rana temporaria
Temporin-BLLPIVGNLLKSLL-NH213Rana temporaria

Significance of C-Terminal Amidation

A hallmark of the vast majority of temporins is the amidation of their C-terminus. acs.orgfrontiersin.orgmdpi.com This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity of many AMPs. nih.govbiorxiv.org The amidation process typically involves a C-terminal glycine (B1666218) residue in the precursor peptide, which acts as an amide donor. nih.govbiosyn.com

Secondary and Tertiary Structural Elucidation

The function of this compound is intrinsically linked to its three-dimensional structure, which is not static but rather adapts to its environment. Understanding its conformational dynamics is key to deciphering its mechanism of action.

Characterization of Alpha-Helical Conformation in Mimetic Environments

In aqueous solutions, many temporins, including Temporin-A and Temporin-L, exist in a disordered, random coil conformation. mdpi.comnih.govresearchgate.net However, upon encountering a membrane-like environment, they undergo a significant conformational change, folding into an amphipathic α-helical structure. acs.orgmdpi.comird.fr This structural transition is a critical step in their antimicrobial mechanism, facilitating their interaction with and insertion into microbial membranes. nih.gov

The α-helical conformation of temporins is typically characterized using techniques like circular dichroism (CD) spectroscopy in the presence of membrane-mimetic agents such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). acs.orgmdpi.com For instance, CD spectra of temporins in SDS micelles often show characteristic minima near 208 and 222 nm, indicative of a high helical propensity. acs.org The degree of helicity can vary among different temporins and is influenced by the specific amino acid sequence and the properties of the surrounding environment. nih.gov This induced helicity is a common feature among many membrane-active peptides and is believed to be essential for their ability to disrupt the lipid bilayer. nih.govbiosyn.com

Role of Hydrophobicity and Amphipathicity in Conformational Transitions

The transition of temporins from a random coil to an α-helix is driven by the interplay of hydrophobicity and amphipathicity. acs.orgnih.govnih.gov Hydrophobicity, the tendency of nonpolar residues to avoid water, is a major driving force for the partitioning of the peptide from the aqueous phase into the lipidic membrane environment. nih.gov Temporins are rich in hydrophobic amino acids, which facilitates this initial association with the membrane. nih.govmdpi.com

Once associated with the membrane, the peptide folds into an α-helix that displays amphipathicity, meaning it has distinct hydrophobic and hydrophilic faces. acs.orgcsic.es The hydrophobic face, comprising nonpolar residues, inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic face, containing polar and charged residues, remains at the lipid-water interface. csic.es This amphipathic nature is crucial for destabilizing the membrane structure. ird.fr The balance between hydrophobicity and amphipathicity is critical; excessive hydrophobicity can lead to non-specific interactions and toxicity towards host cells, while insufficient hydrophobicity can impair antimicrobial activity. mdpi.comnih.gov Therefore, the specific arrangement of hydrophobic and hydrophilic residues in the primary sequence dictates the peptide's conformational behavior and its ultimate biological function. csic.es

Computational Modeling and Simulation Approaches to Conformational Behavior

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for investigating the conformational dynamics of peptides like temporins at an atomic level. nih.govmdpi.com These simulations can provide detailed insights into the conformational transitions and interactions that are often difficult to capture experimentally. frontiersin.org

MD simulations of temporins, such as Temporin A and Temporin L, in aqueous solution have been used to explore their intrinsic conformational preferences and the stability of helical structures. nih.gov These studies can help to rationalize experimental observations from techniques like CD spectroscopy. nih.gov Furthermore, simulations of peptides in the presence of model lipid bilayers can elucidate the molecular details of the membrane insertion process, the orientation of the peptide within the membrane, and the resulting perturbation of the lipid bilayer. mdpi.com By analyzing parameters such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and secondary structure evolution over time, researchers can gain a dynamic understanding of how these peptides function. frontiersin.org Free energy landscape analysis can also reveal the different conformational states accessible to the peptide and the energetic barriers between them, providing a more complete picture of its conformational dynamics. frontiersin.org

Dynamic Interactions with Biological Membranes

Conformational Adaptations Upon Membrane Binding

No specific research data is available for the conformational adaptations of this compound upon binding to biological membranes. Studies on other temporins frequently show a transition from a random coil structure in aqueous solutions to an α-helical conformation in membrane-mimicking environments, a phenomenon confirmed through techniques like circular dichroism (CD) spectroscopy. mdpi.comfrontiersin.orgacs.orgmdpi.comnih.gov However, no such studies have been published for this compound.

Influence of Membrane Composition on Peptide Structure

There is no available information on how different membrane compositions influence the structure of this compound. For other temporins, research indicates that factors such as the presence of anionic lipids (like phosphatidylglycerol) versus zwitterionic lipids, or the presence of lipopolysaccharide (LPS) in Gram-negative bacteria, can significantly affect peptide binding, structure, and activity. mdpi.complos.orgnih.govasm.orgnih.gov Without specific studies on this compound, its behavior in response to varying lipid environments remains unknown.

Molecular Mechanisms of Temporin Action

General Membrane-Targeting Mechanisms

The initial interaction between temporins and microbial cells is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell surface. mdpi.commdpi.comfrontiersin.org Following this initial binding, the peptides disrupt the membrane through various proposed models.

Membrane Permeabilization and Disruption Modalities

Temporins are known to cause membrane permeabilization, leading to the leakage of intracellular contents. plos.orgiiitd.edu.inresearchgate.netmdpi.com This disruption of the membrane's integrity is a key factor in their antimicrobial activity. plos.orgfrontiersin.orgiiitd.edu.in The extent of permeabilization is often dependent on the concentration of the temporin peptide. frontiersin.orgiiitd.edu.in Studies have shown that temporins can induce the release of fluorescent markers from lipid vesicles, indicating a direct effect on membrane permeability. researchgate.net This process can range from the formation of small pores to a more catastrophic dissolution of the membrane. plos.orgresearchgate.net For instance, some temporins have been observed to cause the release of large molecules like β-galactosidase from bacteria, suggesting significant membrane damage. nih.gov The process is progressive, with lower concentrations causing permeability to small molecules, while higher concentrations can lead to the passage of larger molecules. iiitd.edu.inplos.org

"Carpet-Like" Mechanism of Membrane Interaction

In the "carpet-like" model, temporin peptides accumulate on the surface of the cell membrane, aligning parallel to it. ird.frmdpi.com Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane dissolution. ird.frmdpi.comthaiscience.info This mechanism is distinct from the formation of discrete pores. mdpi.com Some studies suggest that the "carpet-like" mechanism is a plausible mode of action for certain temporins, particularly those that are too short to span the membrane as a stable pore. thaiscience.info This model explains the broad-spectrum activity of some temporins, as it is less dependent on specific chiral interactions with membrane components. iiarjournals.org

Formation of Toroidal Pores and Other Transmembrane Architectures

Another significant mechanism of temporin action is the formation of "toroidal pores". plos.orgird.frmdpi.com In this model, the peptides insert into the membrane and induce the lipid molecules to bend, creating a pore where the water core is lined by both the peptides and the lipid head groups. nih.govrice.edu This differs from the "barrel-stave" model where the pore is formed exclusively by an aggregate of peptides. nih.govrice.edu The formation of toroidal pores is a dynamic process that leads to membrane permeabilization and ultimately cell death. iiarjournals.orgnih.gov The ability of a temporin to form such a pore is influenced by factors like its length and amino acid sequence. plos.orgnih.gov

Specific Cellular and Subcellular Interaction Models

Beyond general membrane disruption, temporins can induce specific biophysical and biochemical changes within the cell.

Electrophysiological Effects on Membrane Potential

A key consequence of temporin-membrane interaction is the rapid depolarization of the cell membrane's potential. plos.orgnih.govasm.org The membrane potential is the voltage difference across the cell membrane, crucial for many cellular functions. technologynetworks.comthermofisher.com The influx of positively charged ions or the efflux of negatively charged ions, facilitated by the temporin-induced membrane disruption, leads to this depolarization. technologynetworks.com This change in membrane potential can be measured using potential-sensitive fluorescent dyes, which show an increase in fluorescence upon depolarization. nih.govasm.orgthermofisher.com The rapid dissipation of the membrane potential is a strong indicator of membrane integrity loss and is a critical step in the killing mechanism of many temporins. nih.govasm.org

Interaction with Bacterial Divisome Components (e.g., FtsZ protein)

A crucial aspect of the antimicrobial action of some temporins involves their interaction with key components of the bacterial cell division machinery, known as the divisome. A primary target within this complex is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. While direct studies on Temporin-CDYe are not extensively available in public literature, research on closely related temporins, such as Temporin-L, provides significant insights into this mechanism.

Temporin-L has been shown to specifically bind to the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. nih.gov FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other divisome proteins and guides the synthesis of the new cell wall during cytokinesis. nih.gov

Studies have demonstrated that Temporin-L inhibits the GTPase activity of FtsZ. unimi.itnih.gov This inhibition is believed to occur through a competitive mechanism, where the peptide likely binds to the GTP-binding site of FtsZ. unimi.itcnr.it By interfering with GTP hydrolysis, Temporin-L disrupts the normal dynamics of FtsZ protofilament assembly and disassembly, which is critical for the function of the Z-ring. nih.gov The binding affinity of Temporin-L to FtsZ has been reported to be high, with a dissociation constant (Kd) in the nanomolar range, suggesting a specific and strong interaction. unimi.it

The functional consequence of this interaction is the impairment of bacterial cell division. unimi.itnih.gov Microscopic studies on bacteria treated with Temporin-L have revealed the formation of elongated, filamentous cells that are unable to divide. unimi.itnih.gov This phenotype is a classic indicator of the inhibition of the divisome machinery. By targeting FtsZ, these peptides exploit a vulnerability in a fundamental bacterial process that is absent in eukaryotes, contributing to their selective antimicrobial activity. nih.gov

Temporin Analogue Target Protein Mechanism of Interaction Observed Effect Reference
Temporin-LFtsZCompetitive inhibition of GTPase activityImpaired cell division, formation of filamentous cells nih.govunimi.it

Selective Binding to Specific Membrane Lipids (e.g., Phosphatidylserine)

The initial interaction of temporins with target cell membranes is a critical determinant of their biological activity. This interaction is not random but is often mediated by selective binding to specific lipid components of the membrane. One such lipid that plays a significant role in the activity of some temporins is phosphatidylserine (B164497) (PS).

In healthy mammalian cells, phosphatidylserine is predominantly located in the inner leaflet of the plasma membrane. However, in cancer cells and some microorganisms, PS is often exposed on the outer leaflet. plos.orgmdpi.com This externalization of anionic PS creates a selective target for cationic antimicrobial peptides.

Studies on temporin analogues, such as Temporin-1CEa, have shown that they can specifically target and bind to phosphatidylserine on the surface of cancer cells. mdpi.com This binding is a key step in the peptide's anticancer mechanism. The interaction with PS can induce a conformational change in the peptide, often promoting the formation of an α-helical structure, which is crucial for its subsequent membrane-perturbing activities. mdpi.com

The binding to PS facilitates the accumulation of the peptide on the cell surface, leading to a variety of disruptive effects, including the loss of membrane integrity and the induction of cell death. plos.org The selectivity for PS-exposing cells contributes to the ability of these peptides to differentiate between cancerous and normal eukaryotic cells. plos.orgmdpi.com

While specific data for this compound is limited, the established role of phosphatidylserine in the mechanism of other temporins suggests that PS binding is a likely component of its selective interactions with target cells.

Temporin Analogue Target Lipid Significance of Interaction Reference
Temporin-1CEaPhosphatidylserine (PS)Promotes binding to cancer cells, induces helical structure mdpi.com
Temporin B analogue (TB_KKG6K)Phosphatidylinositol, CardiolipinPreference for anionic lipids, suggesting specific membrane targeting nih.gov

Mitochondrial Membrane Interaction and Subsequent Cellular Events

Beyond the plasma membrane, the intracellular targets of temporins, particularly the mitochondrial membranes, are of significant interest. Given the structural and lipid compositional similarities between mitochondrial and bacterial membranes, mitochondria are plausible targets for temporins that are internalized by eukaryotic cells. plos.org

The interaction of temporins with mitochondrial membranes can trigger a cascade of events leading to cell death. plos.org Research on temporin analogues has shown that upon entering the cell, these peptides can interact with mitochondria, leading to the dissipation of the mitochondrial membrane potential (Δψm). plos.orgiiitd.edu.in The collapse of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis.

This disruption of the mitochondrial membrane can also lead to an increase in the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. plos.org For instance, studies with Temporin-1CEa have demonstrated that it can induce a rapid increase in intracellular calcium levels and ROS generation, alongside the collapse of the mitochondrial membrane potential in cancer cells. plos.org

Temporin Analogue Cellular Event Observed Outcome Reference
Temporin-1CEaCollapse of mitochondrial membrane potentialInduction of apoptosis, increased ROS production plos.orgiiitd.edu.in
Temporin-SHaMitochondrial membrane depolarization in L. infantumTriggers apoptosis-like death in the parasite ird.fr

Mechanisms Underlying Differential Cellular Interaction and Selectivity

Influence of Membrane Charge and Phospholipid Distribution on Interaction Specificity

The ability of temporins to selectively target microbial or cancerous cells over healthy host cells is largely governed by the differences in membrane charge and phospholipid composition between these cell types. nih.gov

Bacterial membranes are generally rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. mdpi.comasm.org Similarly, the outer leaflet of cancer cell membranes often displays a higher concentration of anionic phosphatidylserine compared to normal eukaryotic cells. plos.orgmdpi.com This negative surface charge creates a strong electrostatic attraction for cationic temporins. nih.govnih.gov

This initial electrostatic interaction is a critical first step, concentrating the peptide at the membrane surface and facilitating subsequent hydrophobic interactions and membrane insertion. nih.gov The net positive charge of the temporin, which is determined by the number of basic amino acid residues like lysine (B10760008) and arginine, is therefore a key determinant of its initial binding to target membranes. frontiersin.org

In contrast, the outer leaflet of healthy eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, resulting in a relatively neutral surface charge. acs.orgmdpi.com This reduces the electrostatic attraction for cationic peptides, thereby contributing to their lower toxicity towards normal host cells. nih.gov

The distribution of specific phospholipids also plays a role. For example, the presence of cholesterol in mammalian cell membranes can increase membrane rigidity and potentially hinder the disruptive actions of some antimicrobial peptides, further contributing to selectivity. The specific lipid environment can influence the secondary structure of the peptide, with anionic membranes often promoting the adoption of the active α-helical conformation. mdpi.com

Membrane Property Influence on Temporin Interaction Outcome Reference
High anionic lipid content (e.g., PG, PS)Strong electrostatic attraction with cationic temporinsSelective binding to bacterial and cancer cells mdpi.comnih.govasm.org
Zwitterionic outer leafletWeak electrostatic interactionReduced toxicity towards healthy eukaryotic cells acs.orgmdpi.com
Presence of cholesterolIncreased membrane rigidityPotential for reduced peptide-induced disruption frontiersin.org

Biosynthesis and Post Translational Processing

Gene Encoding and Precursor Structure of Temporins

Like other antimicrobial peptides (AMPs) found in frog skin, temporins are not synthesized directly. Instead, they are encoded in the genome as part of a larger precursor protein, often referred to as a prepropeptide. nih.govresearchgate.net Molecular cloning studies of cDNAs from frog skin secretion libraries have revealed that these precursors possess a characteristic tripartite structure. nih.gov This structure consists of three distinct domains:

N-Terminal Signal Peptide: This is a highly conserved region of approximately 22 amino acids. acs.org Its primary function is to direct the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway. The high degree of conservation in this sequence across different frog species suggests a common evolutionary origin. nih.gov

Acidic Spacer Propiece: Following the signal peptide is a variable region rich in acidic amino acid residues. This "spacer" domain can differ significantly even between closely related species. nih.gov

Mature Peptide Sequence: The C-terminus of the precursor contains the amino acid sequence of the mature temporin peptide. This domain is hypervariable, giving rise to the vast diversity observed within the temporin family. mdpi.com

Precursor Domain Primary Function Conservation Level
Signal PeptideDirects protein to secretory pathwayHighly Conserved
Acidic SpacerIntermediate regionVariable
Mature PeptideThe final, active antimicrobial peptideHypervariable

Enzymatic Processing and Amidation Pathways

The transformation of the inactive prepropeptide into the active Temporin-CDYe involves a precise, multi-step enzymatic cascade within the secretory granules of the frog's skin glands. researchgate.net

The first step is the proteolytic cleavage of the precursor protein. This is accomplished by propeptide convertase enzymes that recognize and cut at specific dibasic amino acid sites, typically a Lysine-Arginine (Lys-Arg) pair, located just upstream of the mature peptide sequence. nih.govmdpi.com This cleavage event liberates the immature temporin peptide from the signal and spacer regions.

A crucial final step for the bioactivity of most temporins is C-terminal amidation. nih.govresearchgate.net This post-translational modification is directed by the C-terminal sequence of the precursor. The precursor for this compound ends with a Glycine-Glycine (GG) motif (FIGPIISALASLFGG). nih.gov In the amidation pathway, the terminal Glycine (B1666218) is cleaved, while the penultimate Glycine residue serves as the nitrogen donor for the amidation of the adjacent amino acid (Leucine in this case). nih.gov This reaction is catalyzed by a sequence of enzymes, including peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL), which are collectively known as peptidylglycine α-amidating monooxygenase (PAM). frontiersin.orgnih.gov The resulting C-terminal amide group neutralizes the negative charge of the carboxyl group, which is often vital for the peptide's antimicrobial function and stability.

Table of Processing Steps

Step Enzyme(s) Action Result
1. Cleavage Propeptide Convertases Cuts at Lys-Arg site Release of immature peptide

Molecular Cloning Techniques for Temporin Identification

The identification of this compound and other members of the temporin family has been made possible through advanced molecular cloning techniques. The primary method involves the construction of a cDNA (complementary DNA) library from the messenger RNA (mRNA) extracted from the frog's granular skin glands, where these peptides are synthesized and stored. nih.gov

Researchers typically stimulate the frog to release its skin secretions, which are rich in the mRNA encoding for these defense peptides. Total RNA is then extracted, and reverse transcriptase is used to create a library of cDNAs. A technique known as "shotgun" cloning is frequently employed, where the entire cDNA library is sequenced. By analyzing these sequences with bioinformatic tools, researchers can identify open reading frames (ORFs) that code for proteins with the characteristic tripartite structure of temporin precursors. acs.org The mature peptide sequence is then deduced from the C-terminal region of this precursor sequence. This approach has been instrumental in discovering the vast diversity of temporins across numerous frog species without the need to purify each individual peptide first.

Structure Activity Relationship Sar Studies in Temporins

Impact of Net Charge on Peptide Bioactivity

The net charge of an antimicrobial peptide is a crucial factor that typically governs its initial interaction with microbial membranes. imrpress.com Most temporins possess a low net positive charge, usually ranging from 0 to +3, which facilitates electrostatic attraction to the negatively charged components of bacterial cell walls. nih.govconicet.gov.arfrontiersin.org However, Temporin-CDYe is a notable exception. Analysis of its amino acid sequence (FIGPIISALASLFGG) reveals a lack of basic residues like Lysine (B10760008) (Lys) or Arginine (Arg), resulting in a neutral or potentially negative charge at physiological pH. It belongs to a small, unusual subgroup of temporins, including Temporin-CDYa, Temporin-CDYc, and Temporin-1Ja, which contain acidic amino acids or lack basic ones, giving them a net negative charge. conicet.gov.archinagene.cn For instance, Temporin-1Ja has a net charge of -1 and exhibits moderate activity against E. coli and S. aureus. nih.govplos.org

In contrast, SAR studies on more typical, cationic temporins consistently demonstrate that modulating positive charge directly influences bioactivity. Increasing the net positive charge, often by substituting neutral or acidic amino acids with lysine, generally enhances antimicrobial potency. mdpi.com For example, modifying Temporin-1CEb analogues by introducing lysine residues led to improved activity against both Gram-negative and Gram-positive bacteria. mdpi.com Similarly, an analogue of Temporin B (TB_KKG6A) with an increased net charge (from +0.9 to +4) showed significantly improved antimicrobial activity. However, this relationship is not linear; an excessive increase in net charge can also lead to higher toxicity against host cells, such as human red blood cells, thereby narrowing the therapeutic window. This highlights the need for a precise balance of charge to optimize both efficacy and selectivity. mdpi.com

Table 1: Impact of Net Charge Modification on the Bioactivity of Temporin Analogues

Parent Peptide Analogue Modification Net Charge Change Impact on Bioactivity Reference(s)
Temporin-1CEb L-K6 Amino acid substitutions Increased to +7 More active against Gram-negative and Gram-positive bacteria; low hemolytic activity. mdpi.com
Temporin B TB_KKG6A Addition of two Lys residues Increased from +0.9 to +4 Significantly improved antimicrobial activity; decreased hemolytic activity. mdpi.com
Temporin F P3K-G11K-Temporin F Lysine substitutions Significant increase Severe increase in toxicity with lower gains in antimicrobial activity. mdpi.com

Role of Hydrophobicity and Amphipathicity in Potency and Selectivity

Hydrophobicity, the measure of a molecule's tendency to repel water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are critical determinants of a temporin's potency and selectivity. imrpress.comresearchgate.net Temporins are predominantly hydrophobic, with water-repelling amino acids often constituting over 50-70% of their sequence. nih.govconicet.gov.ar This high hydrophobicity is essential for the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. frontiersin.org this compound, with its sequence FIGPIISALASLFGG, is rich in hydrophobic residues such as Isoleucine (I), Leucine (B10760876) (L), Alanine (A), Phenylalanine (F), and Glycine (B1666218) (G), consistent with the general character of the temporin family. nih.gov

Upon interacting with a membrane, temporins typically fold into an α-helical structure, which spatially arranges hydrophobic and hydrophilic residues on opposite faces of the helix. conicet.gov.arresearchgate.net This amphipathic conformation is crucial for membrane permeabilization. imrpress.com However, a delicate balance is required. While increased hydrophobicity often correlates with stronger antimicrobial action, it can also lead to a loss of selectivity and an increase in toxicity toward mammalian cells (hemolytic activity), as the peptide interacts more indiscriminately with host cell membranes. capes.gov.br

Studies on various temporin analogues have shown that fine-tuning hydrophobicity is a key strategy for improving the therapeutic index. For example, in a series of Temporin-1CEc analogues, peptide hydrophobicity was found to play a more significant role in antibacterial activity than cationicity. mdpi.com Yet, a further increase in hydrophobicity eventually led to decreased antibacterial activity and increased hemolysis, indicating that an optimal balance between cationicity and hydrophobicity is essential for potent and selective bioactivity. mdpi.com

Influence of Specific Amino Acid Residues and Their Positions

The specific type and position of amino acids within the temporin sequence are fundamental to its structure-activity profile.

Lysine and Leucine Residues

Lysine (Lys), a positively charged amino acid, is frequently incorporated into temporin analogues to increase their net positive charge and, consequently, their antimicrobial activity. mdpi.com Its presence is often critical for the initial electrostatic attraction to bacterial membranes. The absence of lysine in the this compound sequence is a defining feature, contributing to its atypical net charge. nih.gov In many SAR studies, the strategic placement of lysine on the polar face of the α-helix has been shown to enhance cancer cell specificity while reducing hemolytic activity when balanced with hydrophobicity. mdpi.com

Aromatic Residues (e.g., Phenylalanine, Tyrosine)

Aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) play a significant role in the activity of many temporins, facilitating interaction with the interfacial region of the cell membrane. nih.gov this compound contains one phenylalanine residue. nih.gov In many temporins, an N-terminal phenylalanine is part of a common "FLP" motif and can be involved in peptide self-assembly or oligomerization, which may influence its mechanism of action. mdpi.com In Temporin L, a "phenylalanine zipper" motif has been identified that affects its ability to interact with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com The substitution of these aromatic residues can drastically alter bioactivity, highlighting their importance in membrane binding and disruption. mdpi.com

Substitutions at Key Positions (e.g., Positions 1, 7, 10) and Their Mechanistic Implications

Single amino acid substitutions at specific positions can dramatically alter a temporin's spectrum of activity and toxicity. acs.orgnih.gov

Position 1: The N-terminal residue is often critical. In Temporin B, enhancing the hydrophobicity of the N-terminus improved its membrane activity and potency. Conversely, replacing the N-terminal Phenylalanine in Temporin A with Lysine resulted in a dramatic loss of antibacterial activity. mdpi.com

Position 7: This position is often occupied by a polar or charged residue. In Temporin A, the arginine at position 7 is important for its activity. Replacing this strongly basic residue with the less basic lysine (as in Temporin F) leads to a decrease in antibacterial effect, demonstrating the importance of charge intensity at this specific location. nih.gov

Position 10: This position is also crucial for the activity of some temporins. Alanine scanning of Temporin B revealed that the Lysine at position 10 is fundamental for its function. mdpi.com In analogues of Temporin SHa, substitutions at position 10 with various amino acids were used to study the effect of hydrophobicity on efficacy, with a lysine substitution yielding a four-fold increase in activity against certain bacteria. mdpi.com

Table 2: Effects of Specific Amino Acid Substitutions on Temporin Bioactivity

Parent Peptide Position(s) Original Residue(s) Substituted Residue(s) Outcome Reference(s)
Temporin L 3 Gln Pro Reduced hemolytic activity, induced a turn in the peptide structure. mdpi.com
Temporin B 6 Gly Ala Slightly improved activity against Gram-positive bacteria. mdpi.com
Temporin B 10 Lys - Alanine scan showed this residue is fundamental for activity. mdpi.com
Temporin A 1 Phe Lys Dramatic reduction of antibacterial activity. mdpi.com
Temporin A 7 Arg Lys Decreased antibacterial activity. nih.gov

Conformational Stability and Biological Activity Correlation

The biological activity of temporins is intrinsically linked to their three-dimensional structure, particularly their ability to adopt a stable conformation upon membrane interaction. acs.org In aqueous solutions, most temporins are unstructured or in a random coil state. researchgate.netmdpi.com However, in the presence of a membrane-mimicking environment, such as lipid vesicles or detergents, they fold into an α-helical conformation. conicet.gov.armdpi.comresearchgate.net This induced helical structure is widely considered to be the biologically active form. mdpi.com

The stability and length of this α-helix are directly correlated with the peptide's function and toxicity. Studies on Temporin L analogues found that the percentage of helicity is directly correlated to hemolytic activity but not necessarily to antimicrobial activity. acs.orgnih.gov A highly stable, regular helical structure may be more effective at disrupting the simple lipid bilayers of mammalian erythrocytes, leading to higher toxicity. mdpi.com

Consequently, some SAR studies have focused on modulating conformational stability to improve selectivity. Introducing helix-breaking residues, such as proline or a D-amino acid, can introduce kinks or flexibility into the peptide's structure. mdpi.com This can reduce its lytic activity against host cells while preserving or sometimes even enhancing its targeted activity against microbes. For example, replacing a glutamine with proline in Temporin L was done specifically to induce a turn in the structure, which successfully reduced its cytotoxicity. mdpi.com This demonstrates that a less stable or partially disrupted helical conformation can be advantageous for developing temporin-based therapeutics with an improved safety profile. acs.org

Compound Glossary

An article on the chemical compound this compound, structured around the requested outline on its analog design and engineering, cannot be generated at this time.

Extensive searches of scientific databases and literature have found no published research detailing the specific modifications outlined for the peptide this compound. While the existence of this compound is documented, originating from the skin of the Dybovsky's frog (Rana dybowskii), and its primary amino acid sequence is predicted to be FIGPIISALASLFGG, there is no available information regarding its analog design through the specified strategies. uniprot.org

The strategies listed in the outline, such as primary sequence modification, incorporation of non-natural amino acids, truncation, cyclization, N-terminal acylation, and the use of branched structures or D-amino acids, are well-documented methods for engineering other members of the temporin family, such as Temporin A, L, and SHa. researchgate.netconicet.gov.arnih.govfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net However, applying these findings to this compound would be speculative and would violate the instruction to focus solely on the specified compound.

Therefore, due to the absence of specific scientific research on the analog design and engineering of this compound, providing a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible.

Analog Design and Engineering of Temporins

Mechanistic Basis for Analog Improved Properties

The strategic design of temporin analogs focuses on enhancing their therapeutic potential by improving their ability to distinguish between microbial and host cells. This is achieved through specific chemical modifications that alter how these peptides interact with cell membranes, leading to faster action against bacteria and higher specificity.

Altered Membrane Interaction Kinetics

The speed at which antimicrobial peptides can kill bacteria is a critical factor, and it is directly linked to how quickly they can disrupt the bacterial membrane. frontiersin.org The engineering of temporin analogs often involves amino acid substitutions to increase the peptide's net positive charge, which enhances the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. frontiersin.orgmdpi.com This modification has been shown to result in faster killing kinetics. frontiersin.orgnih.gov

For example, analogs of Temporin-1Tb and Temporin-GHa with additional lysine (B10760008) residues—a positively charged amino acid—demonstrated a more rapid bactericidal effect compared to their parent peptides. frontiersin.orgnih.gov Studies on Temporin-SHa and its analog [K³]SHa, where a serine was replaced by a lysine, showed that the analog permeabilized the membranes of Gram-negative bacteria more rapidly and potently. plos.org Similarly, time-kill assays revealed that while the parent Temporin-SHa required 120 minutes for significant killing of E. coli, the [K³]SHa analog achieved complete lethality within just 15 minutes. plos.org This accelerated action is attributed to a stronger and faster interaction with the bacterial membrane. plos.org

The following table presents data from time-kill kinetic studies on S. aureus and E. coli, comparing the parent peptide Temporin-SHa with its engineered analog [K³]SHa. The data illustrates the significant reduction in time required for the analog to achieve complete bacterial killing.

PeptideTarget OrganismConcentrationTime for Complete Killing (min)
Temporin-SHa S. aureus12 µM5
[K³]SHa S. aureus6 µM5
Temporin-SHa E. coli12 µM>120 (93% killing)
[K³]SHa E. coli12 µM15
Data sourced from PLOS ONE. plos.org

This enhanced kinetic performance is a key outcome of analog design, leading to more efficient antimicrobial agents. frontiersin.orgplos.org

Enhanced Specificity Through Structural Rearrangement

A primary goal in designing temporin analogs is to increase their specificity for microbial membranes over host (e.g., mammalian) cell membranes, thereby reducing toxicity. mdpi.commdpi.com This is largely achieved by engineering peptides that undergo specific structural changes, or rearrangements, only when they encounter a bacterial membrane. nih.govbiorxiv.org

In an aqueous environment, temporins and their analogs typically exist in a disordered, random coil structure. nih.govnih.govexplorationpub.com However, upon interaction with a membrane, they can fold into an amphipathic α-helical structure. explorationpub.comird.frird.fr This structural transition is crucial for their membrane-disrupting activity. biorxiv.orgnih.gov The design of specific analogs ensures that this folding is highly favored in the presence of negatively charged lipids, which are abundant in bacterial membranes, but not in the presence of the zwitterionic lipids and cholesterol that characterize mammalian cell membranes. nih.govfrontiersin.org

Circular dichroism (CD) spectroscopy is a key technique used to observe these conformational changes. nih.govnih.govird.fr Studies on Temporin-1CEh showed that it adopted a significantly higher helical structure in a membrane model mimicking S. aureus (65.3% α-helicity) compared to one mimicking E. coli (45.5% α-helicity), which correlates with its greater potency against Gram-positive bacteria. nih.gov Similarly, analogs of Temporin L were shown to have a high propensity to form helical structures when interacting with liposomes that mimic both Gram-positive and Gram-negative membranes. nih.gov This selective structural rearrangement is a critical mechanism that allows the peptide to insert into and disrupt the target bacterial membrane, while having minimal effect on host cells. nih.govbiorxiv.org The ability to fine-tune this conformational behavior is a powerful tool in the engineering of safer and more effective antimicrobial peptides. researchgate.net

Advanced Research Methodologies for Temporin Investigation

Peptide Synthesis and Purification Techniques

The creation and purification of Temporin-CDYe for research purposes rely on precise and established biochemical methods.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like temporins. researchgate.net This method involves building the peptide chain sequentially while it is anchored to an insoluble solid support, or resin. The Fmoc/Ot-Bu strategy is a commonly employed approach in the synthesis of temporin analogs. nih.govmdpi.com In this strategy, the N-terminus of the amino acid is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The synthesis cycle involves the deprotection of the Fmoc group, typically with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govnih.gov

The coupling reaction, which forms the peptide bond, is facilitated by activating agents. A variety of reagents can be used for this purpose, including HBTU, TBTU, DIC, and PyBOP. nih.govmdpi.com The progress of both the coupling and deprotection steps is often monitored using qualitative tests like the Kaiser test or Chloranil test to ensure the reaction has gone to completion. nih.govmdpi.com For some temporin analogs, ultrasonic-assisted solid-phase peptide synthesis (US-SPPS) has been utilized to enhance the efficiency of the deprotection and coupling reactions. nih.govacs.org Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support.

HPLC and Mass Spectrometry for Peptide Characterization

Following synthesis, the crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying temporin peptides. mdpi.commdpi.comnih.gov This technique separates the target peptide from impurities based on its hydrophobicity. The crude peptide mixture is passed through a column (often a C18 column) and eluted with a gradient of an organic solvent, such as acetonitrile, in water, typically containing a small amount of trifluoroacetic acid (TFA). acs.orgmdpi.com Fractions are collected and those containing the pure peptide are identified.

The molecular mass of the purified peptide is then verified using mass spectrometry (MS). mdpi.comnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS are commonly used to confirm that the correct peptide has been synthesized. mdpi.comfrontiersin.orgnih.gov In some cases, a nonaqueous capillary electrophoresis-mass spectrometry (NACE-MS) method has been developed for the separation and characterization of highly hydrophobic temporin peptides. researchgate.net

Biophysical Characterization Methods

Understanding the structure and function of this compound requires a suite of biophysical techniques to probe its properties and interactions with model systems.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. americanpeptidesociety.orgnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides information about the peptide's conformation, such as the presence of α-helices, β-sheets, or random coils. americanpeptidesociety.org

Temporin peptides, including their analogs, typically exhibit a disordered or random coil structure in aqueous solutions. mdpi.com This is characterized by a single negative peak around 200 nm in the CD spectrum. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, they often fold into an α-helical conformation. mdpi.comresearchgate.net This induced helicity is considered crucial for their biological activity. nih.gov The characteristic CD spectrum of an α-helix includes negative bands near 208 nm and 222 nm and a positive band around 190 nm. americanpeptidesociety.org Studies on various temporin analogs have consistently shown this transition from a disordered state to an α-helical structure upon interaction with membrane mimetics. nih.govnih.gov

Table 1: Secondary Structure of Temporin Analogs in Different Environments

Temporin Analog Environment Predominant Secondary Structure Reference
Temporin-SHe Aqueous Buffer Random Coil nih.gov
Temporin-SHe Membrane-mimicking vesicles α-helix nih.gov
Temporin A Water Unordered mdpi.com
Temporin A SDS micelles α-helix mdpi.com
Temporin L Analogs Water Disordered acs.org

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy offers a sensitive means to investigate the interactions between peptides and lipid membranes. Several fluorescent probes are employed for this purpose.

SYTOX Green: This is a high-affinity nucleic acid stain that cannot cross the intact membrane of living cells. nih.gov An increase in SYTOX Green fluorescence indicates that the peptide has permeabilized the cell membrane, allowing the dye to enter and bind to intracellular nucleic acids. nih.govmdpi.com This assay is frequently used to demonstrate the membrane-disrupting activity of temporin peptides on bacteria and other cells. frontiersin.orgmdpi.com The increase in fluorescence is often dose-dependent, reflecting a greater degree of membrane permeabilization at higher peptide concentrations. frontiersin.org

Laurdan: This fluorescent probe is sensitive to the polarity of its environment and is used to assess changes in membrane fluidity. nih.gov Laurdan's emission spectrum shifts depending on the phase of the lipid bilayer; it emits at around 440 nm in the ordered (gel) phase and at 490 nm in the disordered (liquid-crystalline) phase. nih.gov By calculating the Generalized Polarization (GP) parameter, researchers can quantify changes in membrane fluidity induced by the peptide. nih.govnih.gov Studies with temporin analogs have used Laurdan to demonstrate that the peptides can alter the physical state of model membranes. nih.gov

Thioflavin T (ThT): Thioflavin T is a fluorescent dye that is widely used to detect the formation of amyloid-like fibrillar aggregates. mdpi.comroyalsocietypublishing.org Its fluorescence emission increases significantly upon binding to the β-sheet structures characteristic of these aggregates. royalsocietypublishing.orgrndsystems.com While primarily known for its use in amyloid research, ThT has also been employed to study the aggregation propensity of some temporin analogs in the presence of model bacterial membranes. nih.govacs.org This can provide insights into whether the peptides form oligomeric structures on the membrane surface as part of their mechanism of action. nih.gov

Electron Microscopy (SEM, TEM) for Morphological Analysis of Membrane Perturbation

Electron microscopy provides high-resolution images that allow for the direct visualization of the morphological changes induced by peptides on cell membranes.

Scanning Electron Microscopy (SEM): SEM is used to observe the surface topography of cells. In the context of temporin research, SEM has been used to visualize the effects of peptide treatment on the morphology of bacterial and cancer cells. mdpi.com These studies have shown that temporins can cause significant damage to cell membranes, leading to blebbing, roughening of the surface, and ultimately cell lysis. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides detailed images of the internal structures of cells. It has been instrumental in demonstrating that temporins can cause membrane breakage and the subsequent leakage of intracellular contents. mdpi.com TEM studies on bacteria treated with temporin analogs have shown various effects, from the formation of ghost-like cells without complete lysis to significant disruption of the cell envelope. researchgate.netresearchgate.net Comparing traditional TEM preparation with cryo-sectioning techniques can offer clearer visualization of membrane damage. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions, such as those between a peptide and a biological target like a cell membrane or a specific protein researchgate.netnih.govnih.gov. This method directly measures the heat released or absorbed during a binding event, providing data on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) researchgate.netnih.gov. Such data is crucial for understanding the driving forces behind molecular interactions rsc.org. For instance, ITC has been employed to study the interaction of other temporins, like Temporin A and Temporin 1CEa, with lipopolysaccharide (LPS) and model membranes, revealing details about their binding mechanisms mdpi.com.

However, a review of the existing scientific literature reveals no specific studies that have utilized Isothermal Titration Calorimetry to investigate the binding thermodynamics of this compound.

Cellular and Molecular Biology Techniques

In vitro cell-free membrane permeability assays are essential for determining the extent to which antimicrobial peptides can disrupt microbial membranes. These assays often use fluorescent dyes, such as SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids nih.govasm.org. Studies on other temporins, like Temporin-1CEh and Temporin B analogs, have effectively used these assays to demonstrate dose-dependent membrane permeabilization nih.govasm.org. For example, the permeability of Temporin-1CEh was quantified by measuring the fluorescence intensity when the SYTOX Green dye bound to the nucleic acids of S. aureus and E. coli nih.gov.

Despite the common application of this technique for other temporins, there is no available research documenting the use of in vitro cell-free membrane permeability assays to specifically assess the activity of this compound.

The mechanism of action for many antimicrobial peptides involves the disruption of crucial intracellular processes. This can include the depletion of intracellular ATP, which is vital for cellular energy, and the dysregulation of ion flux across the cell membrane athenslab.grnih.govnih.gov. Techniques to measure these effects include bioluminescent assays for ATP levels and the use of ion-selective electrodes or fluorescent indicators for ion concentration changes athenslab.grnih.gov. For example, studies on other antimicrobial peptides have shown they can cause a rapid collapse of the membrane potential and a reduction in intracellular ATP levels athenslab.gr.

Specific data from quantitative analyses of intracellular ATP levels or ion flux following exposure to this compound are not present in the current body of scientific literature.

Identifying specific intracellular protein targets is key to fully understanding an antimicrobial peptide's mechanism of action, which can extend beyond simple membrane disruption tandfonline.com. Techniques such as affinity chromatography, pull-down assays, and molecular docking can be used to identify and characterize these interactions biomedpress.orgacs.org. For instance, research on Temporin L has identified the bacterial cell division protein FtsZ as a specific intracellular target, demonstrating that some temporins can inhibit crucial cellular machinery acs.org.

There are currently no published studies that investigate or identify specific molecular protein targets for this compound.

Transcriptomic and proteomic analyses provide a global view of the cellular response to an antimicrobial peptide, revealing changes in gene and protein expression that can highlight the pathways and systems affected elifesciences.orgmdpi.comfrontiersin.orgfrontiersin.org. These powerful techniques can uncover resistance mechanisms and the full scope of a peptide's impact on a pathogen elifesciences.orgmdpi.com. For example, such analyses on cells treated with other antimicrobial peptides have identified upregulation of stress response genes and proteins involved in cell wall synthesis mdpi.comfrontiersin.org.

A search of scientific databases indicates that no transcriptomic or proteomic studies have been conducted to analyze the cellular response to this compound.

Computational and In Silico Approaches

Computational and in silico methods, including molecular dynamics simulations and docking studies, are increasingly used to predict and analyze the structure of peptides and their interactions with membranes or protein targets biomedpress.org. These approaches can provide valuable insights into the conformational changes a peptide undergoes in different environments and the specific residues involved in binding, complementing experimental data conicet.gov.arbiomedpress.org. For other temporins, computational studies have been used to model their α-helical conformation in membrane-like environments and to predict their binding modes conicet.gov.ar.

While computational methods are common in the study of antimicrobial peptides, there are no specific in silico or computational studies focused on this compound reported in the available literature.

Molecular Dynamics (MD) Simulations for Atomic-Level Insights

Molecular Dynamics (MD) simulations have become an indispensable tool for providing atomic-level insights into the behavior of antimicrobial peptides (AMPs), including members of the temporin family. nih.govroyalsocietypublishing.org These computational techniques allow researchers to model the dynamic interactions between a peptide and its environment, such as a bacterial membrane, offering a detailed picture that can be challenging to obtain through experimental methods alone. royalsocietypublishing.org Although specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to other temporins, such as Temporin L and Temporin B, provide a clear framework for how this compound would be investigated.

MD simulations can elucidate the conformational flexibility and structural stability of temporins in various environments. mdpi.comresearchgate.net For instance, simulations of Temporin L in aqueous solutions have shown that it has a higher propensity to form stable α-helical structures compared to other temporins like Temporin A. researchgate.net This tendency is crucial as the α-helical conformation is often linked to the peptide's antimicrobial activity upon interacting with microbial membranes. mdpi.comfrontiersin.org For this compound, MD simulations could predict its structural behavior in water versus a membrane-mimetic environment, revealing whether it adopts a stable helical structure, which is a common feature for many AMPs. plos.org

A primary application of MD simulations in temporin research is to understand the mechanism of membrane disruption. mdpi.combiorxiv.org Both all-atom and coarse-grained MD simulations have been used to investigate how temporins interact with and perturb lipid bilayers. nih.govresearchgate.net These studies can visualize key events such as the initial binding to the membrane surface, insertion into the lipid core, and the formation of pores or other membrane defects. royalsocietypublishing.orgresearchgate.net For example, simulations have shown that Temporin L can cause significant local disordering and thinning of the membrane. biorxiv.orgresearchgate.net This approach could be used to model this compound's interaction with model bacterial membranes (e.g., those composed of POPE/POPG lipids) to determine its specific mechanism of action, whether it be through forming distinct pores, a "carpet-like" mechanism, or lipid extrusion. mdpi.comnih.gov Furthermore, simulations can reveal the importance of specific residues in membrane penetration and interaction. mdpi.com

MD simulations also offer insights into peptide aggregation, a phenomenon that can influence antimicrobial efficacy. mdpi.com Studies on Temporin L have used MD to investigate its tendency to self-assemble in water and how this aggregation is affected by the presence of bacterial components like lipopolysaccharides (LPS). mdpi.com Such simulations for this compound could predict its aggregation state in solution and at the membrane interface, which is a critical factor for its biological activity.

Insight from MD Simulations Example from Temporin Research Potential Application to this compound Investigation
Conformational Dynamics Temporin L shows a high propensity to form stable α-helical structures in solution and membrane environments. researchgate.netPredict the secondary structure of this compound in different environments to correlate structure with activity.
Membrane Interaction Temporin B and L can insert into model membranes, causing lipid disorder, thinning, and formation of tubule-like protrusions. biorxiv.orgresearchgate.netElucidate the precise mechanism of membrane disruption by this compound at an atomic level.
Peptide Aggregation Temporin L aggregation in water and its disaggregation in the presence of LPS have been successfully modeled. mdpi.comDetermine the aggregation potential of this compound and its influence on antimicrobial function.
Role of Specific Residues The N-terminus of Temporin L demonstrates high flexibility and is crucial for membrane penetration. mdpi.comIdentify key amino acid residues in this compound that are critical for its interaction with and disruption of bacterial membranes.

Bioinformatics Tools for Sequence and Structural Prediction

Bioinformatics plays a crucial role in the initial characterization and functional prediction of newly discovered peptides like this compound. A variety of online databases and predictive tools are utilized to analyze its amino acid sequence, predict its structure, and estimate its potential as an antimicrobial agent. nih.gov

Sequence Analysis and Physicochemical Properties: The primary amino acid sequence of this compound is FIGPIISALASLFGG. bicnirrh.res.inntou.edu.tw This sequence is cataloged in several major protein and peptide databases. The UniProt database, under accession number B3VZU6, provides comprehensive information on this compound, including its origin from the frog Rana dybowskii, its 15-amino-acid length, and its classification within the temporin subfamily. uniprot.org Other databases like ADAM (A Database of Anti-microbial Peptides) also list this compound, confirming its sequence and source. ntou.edu.tw

Bioinformatics tools available through platforms like the Antimicrobial Peptide Database (APD) and CAMPr3 (Collection of Antimicrobial Peptides) are used to calculate key physicochemical properties from the sequence. frontiersin.orgnih.gov These properties, summarized in the table below, are critical for predicting the peptide's behavior and mechanism of action. For instance, the hydrophobicity and hydrophobic moment are strong indicators of a peptide's ability to interact with and disrupt lipid membranes. frontiersin.org The positive net charge, although zero for this compound at neutral pH, is often important for the initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org

Property Predicted Value/Characteristic Significance
Amino Acid Sequence FIGPIISALASLFGGThe primary structure determining all other properties.
Length 15 residuesTypical for short antimicrobial peptides. bicnirrh.res.in
Molecular Weight 1446.8 Da (Calculated)Found within the typical range for temporins.
Net Charge (pH 7.0) 0Atypical for many AMPs, suggesting a mechanism less dependent on electrostatic attraction. frontiersin.org
Hydrophobicity HighSuggests strong interaction with the hydrophobic core of cell membranes. frontiersin.org
Amphipathicity/Helicity Predicted α-helical regionThe ability to form an amphipathic α-helix is crucial for the membrane-disrupting activity of many temporins. frontiersin.orgmdpi.com

Structural Prediction: While experimental structures from NMR or X-ray crystallography are the gold standard, bioinformatics tools provide valuable initial structural models. Secondary structure prediction servers can analyze the this compound sequence to identify regions with a propensity to form α-helices or β-sheets. mdpi.com For many temporins, an α-helical conformation is adopted upon insertion into a membrane. mdpi.complos.org Helical wheel projections, which can be generated using online tools, are used to visualize the amphipathic nature of the predicted helix, showing the segregation of hydrophobic and hydrophilic residues. frontiersin.org This amphipathicity is a hallmark of membrane-active peptides.

Furthermore, databases like AlphaFoldDB provide computationally predicted 3D models of proteins and peptides, including one for this compound (UniProt ID B3VZU6). uniprot.org While these models represent a significant advancement in structural biology, they are predictions that require experimental validation, for instance, through circular dichroism (CD) spectroscopy, which can confirm the secondary structure content (e.g., percentage of α-helix) in different solvent environments that mimic water or a membrane interior. frontiersin.orgacs.org

Future Research Trajectories and Unanswered Questions

Elucidating Undiscovered Mechanisms of Action

While the primary membranolytic activity of many temporins is well-documented, the complete picture of their mechanism of action, particularly concerning intracellular targets and the specifics of membrane disruption, remains to be fully elucidated.

Identification of Novel Intracellular Targets

The potential for temporins to act on intracellular targets is a growing area of interest. plos.org While membrane disruption is a key feature, evidence suggests that this may not be the sole mechanism of action. For some temporin analogs, after membrane permeabilization, the peptides can enter the cell and interact with intracellular components. iiitd.edu.inasm.org

Future research will likely focus on identifying these specific intracellular targets. Studies on other temporins have revealed interactions with proteins crucial for cell division, such as FtsZ in E. coli, leading to the inhibition of its GTPase activity. mdpi.comnih.gov Similar investigations into Temporin-CDYe could uncover novel intracellular pathways that contribute to its antimicrobial effects. Furthermore, in some cases, temporins have been observed to induce apoptosis-like death in parasites, involving mitochondrial membrane depolarization and DNA fragmentation, suggesting a multi-faceted mechanism that extends beyond simple membrane lysis. nih.gov The exploration of such intracellular activities could explain the rapid and potent effects of these peptides. biorxiv.org

Deeper Understanding of Membrane Remodeling Processes

The interaction of temporins with cell membranes is a complex process that involves more than simple pore formation. acs.org These peptides are known to cause significant remodeling of the lipid bilayer. biorxiv.orgembo.org The process often begins with the peptide binding to the membrane surface, driven by electrostatic and hydrophobic interactions. asm.orgnih.gov Following this initial binding, the peptides insert into the lipid core, disrupting the packing of acyl chains and leading to membrane destabilization. nih.gov

The exact nature of the membrane remodeling can vary depending on the peptide's concentration, sequence, and the lipid composition of the target membrane. nih.gov Mechanisms can range from the formation of toroidal pores and channel aggregates to a more chaotic, detergent-like disintegration of the membrane at high peptide concentrations. plos.orgnih.gov Understanding these varied remodeling processes in detail for this compound is a key area for future research. Advanced techniques will be needed to visualize and characterize these dynamic events at the molecular level. This knowledge is crucial for designing peptides with enhanced specificity and efficacy. nih.gov

Advanced Structural and Dynamic Characterization

To fully understand and engineer temporins like this compound, it is essential to determine their three-dimensional structures and observe their dynamic interactions with membranes in environments that closely mimic their biological context.

High-Resolution Structural Determination in Native-Like Environments

While circular dichroism (CD) spectroscopy has been instrumental in showing that temporins adopt an α-helical conformation in membrane-mimicking environments, obtaining high-resolution atomic structures within a native-like membrane remains a significant challenge. frontiersin.orgresearchgate.netmdpi.commdpi.comresearchgate.net Solution NMR spectroscopy in the presence of micelles or bicelles has provided valuable insights into the structure of temporin analogs, revealing detailed information about their helical content and the orientation of residues relative to the membrane. nih.govacs.orgmdpi.com

Future efforts will likely focus on employing solid-state NMR and cryo-electron microscopy (cryo-EM) to determine the structure of this compound and its analogs directly in lipid bilayers that mimic the composition of bacterial or cancer cell membranes. These techniques can provide a more accurate picture of the peptide's conformation and its interactions within a more biologically relevant setting. researchgate.net Such high-resolution structural data is invaluable for understanding the structure-activity relationships that govern the peptide's function. nih.gov

Real-Time Observation of Peptide-Membrane Interactions

Observing the dynamic interplay between this compound and cell membranes in real-time is crucial for a complete understanding of its mechanism. Techniques like surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and kinetics of peptide-membrane interactions. nih.gov Fluorescence microscopy, using labeled peptides and membrane dyes, allows for the direct visualization of membrane permeabilization and peptide translocation into cells. iiitd.edu.inasm.org

Future studies will likely utilize more advanced real-time imaging techniques, such as high-speed atomic force microscopy (AFM), to visualize the membrane disruption process at the nanoscale. These methods can potentially capture the transient pores and other membrane defects induced by the peptide. Combining these observational techniques with molecular dynamics (MD) simulations can provide a powerful, multi-scale view of the peptide-membrane interaction, from the initial binding event to the final lytic outcome. biorxiv.org

Predictive Modeling and Machine Learning for Peptide Design

The vast sequence space of possible peptide analogs makes experimental screening of all variants impractical. Predictive modeling and machine learning offer a powerful alternative for the rational design of new and improved temporin-based therapeutics. techtarget.comarxiv.org

These computational approaches can analyze existing data on temporin sequences and their corresponding activities to identify key patterns and relationships. chikd.orgmdpi.com By learning the complex interplay between amino acid sequence, physicochemical properties, and biological function, machine learning models can predict the antimicrobial or anticancer potency of novel, un-synthesized peptide sequences. nih.gov

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features of temporins with their observed biological effects. mdpi.com Furthermore, more advanced deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained to generate entirely new peptide sequences with a high probability of possessing desired activities. These de novo designed peptides can then be synthesized and experimentally validated, creating a feedback loop that continually improves the predictive power of the models. This iterative cycle of prediction, synthesis, and testing holds the promise of accelerating the discovery of next-generation peptide antibiotics and therapeutics based on the this compound scaffold.

Algorithmic Approaches for Optimizing Structure-Activity Relationships

The development of potent antimicrobial peptides (AMPs) like this compound is increasingly benefiting from computational and algorithmic approaches to optimize their structure-activity relationships (SAR). These methods aim to enhance antimicrobial efficacy while minimizing toxicity by systematically exploring the vast sequence and structural space of peptides. sci-hub.se

A key focus of these algorithmic approaches is the fine-tuning of physicochemical properties such as hydrophobicity, amphipathicity, and net charge, which are critical determinants of a peptide's interaction with microbial membranes. nih.govnih.gov For instance, by systematically substituting amino acids, researchers can modulate these properties in a controlled manner. nih.gov The use of D-amino acids, for example, can disrupt or stabilize helical structures to varying degrees, offering a method to systematically alter a peptide's biophysical characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain. These models correlate variations in a peptide's structure with changes in its biological activity, enabling the prediction of the antimicrobial potential of novel, un-synthesized sequences. This predictive capability significantly accelerates the design process for new AMPs with improved therapeutic profiles. sci-hub.se High-cost computational simulations, such as those modeling peptide-membrane interactions, are also employed to elucidate the mechanisms of action and guide the design of new peptides and peptidomimetics. sci-hub.se

Rational Design of Peptides with Tunable Specificity

Rational design strategies are pivotal in developing temporin analogs with tailored specificity, aiming to enhance their therapeutic index by increasing antimicrobial potency while reducing toxicity to host cells. nih.gov A primary goal is to strike a delicate balance between hydrophobic and electrostatic interactions, which governs the peptide's selective targeting of microbial membranes over mammalian cells. nih.gov

Key parameters manipulated in the rational design of temporin derivatives include:

Net Positive Charge: Increasing the net positive charge, often by incorporating lysine (B10760008) residues, can enhance activity against Gram-negative bacteria. mdpi.comnih.gov

Hydrophobicity: While crucial for antimicrobial action, excessive hydrophobicity is often correlated with increased hemolytic activity. nih.govmdpi.com Therefore, modulating hydrophobicity is a key strategy to improve specificity. mdpi.com

Amphipathicity and Helicity: The amphipathic nature of temporins, which allows for the segregation of hydrophobic and hydrophilic residues in a helical conformation, is fundamental to their membrane-disrupting activity. nih.govacs.orgnih.gov Modifying the sequence to enhance or control the stability of the α-helical structure can significantly impact biological activity. acs.orgnih.gov

One successful approach involves the synthesis of hybrid peptides, combining regions from different parent peptides to create novel molecules with enhanced properties. nih.gov For example, combining the hydrophilic and hydrophobic faces of temporin A with another AMP, VmCT1, has been explored to generate hybrids with altered helical content and biological activity. nih.gov

The following table summarizes the effects of specific modifications on the properties of temporin analogs:

Modification StrategyEffect on Physicochemical PropertiesImpact on Biological ActivityReference
Increase Net Positive Charge Higher cationicityEnhanced activity against Gram-negative bacteria mdpi.comnih.gov
Modulate Hydrophobicity Balanced hydrophobic/hydrophilic characterReduced hemolytic activity, improved specificity nih.govmdpi.com
Enhance α-Helicity Increased helical content in membrane-mimicking environmentsPotentially increased antimicrobial and antifungal activity acs.orgnih.govacs.org
Hybrid Peptide Synthesis Altered helical content and amphipathicityGeneration of novel peptides with potentially improved therapeutic profiles nih.gov

Exploration of New Biological Activities Beyond Canonical Roles

While primarily known for their antimicrobial properties, recent research has unveiled a broader spectrum of biological activities for temporins, including anticancer and antiviral effects. This expansion of their functional repertoire opens up new avenues for therapeutic applications. nih.gov

Anticancer Activity: Several temporin family members have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.goviiarjournals.org For instance, Temporin-1CEa has shown rapid, dose-dependent cytotoxicity against human breast cancer cell lines, including MDA-MB-231 and MCF-7. plos.org The proposed mechanism involves the disruption of the cancer cell membrane, leading to morphological changes, increased membrane permeability, and ultimately, cell death. iiarjournals.orgplos.org Structure-activity relationship studies on temporin analogs have indicated that increasing the peptide's positive charge can enhance its specificity for cancer cells, while moderate hydrophobicity is necessary to minimize hemolytic activity. mdpi.com Temporin-SHa has also exhibited anticancer activity against human breast cancer (MCF-7), HeLa, and lung cancer (NCI-H460) cell lines. nih.gov Furthermore, Temporin-SHf has been shown to induce apoptosis in A549 lung cancer cells through an intrinsic mitochondrial pathway. researchgate.net

Antiviral Activity: The antiviral potential of temporins is an emerging area of research. nih.gov Studies have shown that certain temporins can inhibit the replication of a range of viruses. For example, Temporin B has demonstrated virucidal activity against Herpes Simplex Virus type 1 (HSV-1). mdpi.com Similarly, Temporin L and its analogs have shown significant inhibitory activity against various enveloped viruses, including herpesviruses, paramyxoviruses, influenza virus, and coronaviruses like SARS-CoV-2. mdpi.com The proposed mechanism for their antiviral action often involves direct interaction with and disruption of the viral envelope. mdpi.comnih.gov

Immunomodulatory Effects: Some temporins have also been found to possess immunomodulatory properties. For example, Temporin-Ra has been shown to induce the expression of pro-inflammatory factors like IL-1β and IL-8 in the A549 lung cell line, suggesting a role in modulating the host immune response. researchgate.net

This table provides a summary of the non-canonical biological activities of select temporins:

TemporinBiological ActivityTargetProposed MechanismReference
Temporin-1CEa AnticancerHuman breast cancer cells (MDA-MB-231, MCF-7)Membrane disruption, increased permeability iiarjournals.orgplos.org
Temporin-SHa AnticancerMCF-7, HeLa, NCI-H460 cell linesNot specified nih.gov
Temporin-SHf AnticancerA549 lung cancer cellsInduction of apoptosis via mitochondrial pathway researchgate.net
Temporin L AntiviralHerpesviruses, coronaviruses, influenza virusDirect interaction with and disruption of the viral envelope mdpi.com
Temporin B AntiviralHerpes Simplex Virus type 1 (HSV-1)Virucidal activity mdpi.com
Temporin G AntiviralNot specifiedActs during the earliest stages of the viral life cycle or directly on viral particles nih.gov
Temporin-Ra ImmunomodulatoryA549 lung cell lineInduction of pro-inflammatory cytokines (IL-1β, IL-8) researchgate.net

Integration with Nanotechnology and Advanced Delivery Systems

To overcome challenges such as instability and potential toxicity, the integration of temporins with nanotechnology and advanced delivery systems is a promising area of future research. sci-hub.se Nanocarriers can protect peptides from degradation, improve their solubility, and facilitate targeted delivery, thereby enhancing their therapeutic efficacy and reducing side effects. nih.gov

Various types of nanocarriers are being explored for the delivery of antimicrobial peptides:

Liposomes: These lipid-based vesicles can encapsulate peptides, facilitating their sustained release and penetration of membranes. nih.gov

Polymeric Nanoparticles: Biodegradable polymers like PLGA are used to create nanoparticles that have a high drug encapsulation capacity. nih.gov Chitosan nanoparticles, for instance, have been shown to reduce the cytotoxicity of Temporin B and prolong its antimicrobial effects. nih.govnih.gov

Mesoporous Silica Nanoparticles (MSNs): These materials offer a tunable structure for controlled drug loading and release. rsc.org

Hydrogels: Self-assembling peptide-based hydrogels can serve as a matrix for the localized and sustained release of antimicrobial agents. frontiersin.orgresearchgate.net

The surface of materials can also be modified with temporins to create antimicrobial surfaces. For example, hybrid silylated biomolecules based on the Temporin-SHa sequence have been designed for site-specific covalent attachment to titanium surfaces, with the aim of preventing biofilm formation on surgical implants. researchgate.net

Addressing Challenges in Peptide Stability and Proteolytic Resistance

A significant hurdle in the clinical development of peptide-based therapeutics like temporins is their susceptibility to proteolytic degradation and instability in physiological environments. sci-hub.sepreprints.org Several strategies are being employed to enhance the stability and proteolytic resistance of these peptides.

Chemical Modifications:

Cyclization: Introducing intramolecular cyclizations, such as lactam bridges or disulfide linkers, can constrain the peptide's conformation and make it less susceptible to proteases. acs.orgnih.govresearchgate.netresearchgate.netmdpi.com Studies on Temporin L have shown that macrocyclization can significantly increase its stability in human serum compared to its linear counterpart. acs.orgnih.gov

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. preprints.orgmdpi.com

Terminal Modifications: N-terminal acetylation and C-terminal amidation are common strategies to protect peptides from exopeptidases. nih.govsemanticscholar.org The majority of naturally occurring temporins are C-terminally amidated. nih.govnih.gov

The following table details strategies to improve the stability of temporins:

StrategyExampleEffectReference
Macrocyclization Lactam-stapled Temporin LIncreased proteolytic stability in human serum acs.orgnih.govresearchgate.net
D-Amino Acid Substitution D-Lysine substituted Temporin B analogEnhanced resistance to trypsin, chymotrypsin, and proteinase K mdpi.com
N-terminal Acetylation General strategy for AMPsIncreased resistance to peptidases and proteases nih.govsemanticscholar.org
C-terminal Amidation Common feature of natural temporinsIncreased resistance to peptidases and proteases nih.govnih.govnih.govsemanticscholar.org

These ongoing research efforts are crucial for translating the therapeutic potential of this compound and other temporins into effective clinical applications.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Temporin-CDYe’s mechanism of action?

  • Answer : Use the P-E/I-C-O framework to structure your question:

  • Population (P) : Define the biological system (e.g., bacterial strains, cell lines).
  • Exposure/Intervention (E/I) : Specify this compound’s application (e.g., dosage, administration method).
  • Comparison (C) : Identify controls (e.g., untreated groups, alternative antimicrobial peptides).
  • Outcome (O) : Measure effects (e.g., microbial inhibition, cytotoxicity).
    Create "shell tables" to outline variables and outcomes . Ensure the question is narrow, testable, and addresses a knowledge gap (e.g., "Does this compound inhibit Staphylococcus aureus biofilms at 10 µg/mL compared to untreated controls?"). Pilot-test hypotheses with preliminary data .

Q. What experimental design principles should guide initial studies of this compound’s antimicrobial properties?

  • Answer : Follow a three-phase approach :

Descriptive Phase : Characterize this compound’s physicochemical properties (e.g., stability, solubility) and baseline activity against model pathogens.

Comparative Phase : Use dose-response assays with controls (e.g., vehicle-only, known antimicrobials) to establish efficacy thresholds.

Mechanistic Phase : Employ techniques like fluorescence microscopy or proteomics to explore mode of action .
Standardize protocols to minimize variability (e.g., CLSI guidelines for antimicrobial testing) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in mammalian cells be resolved?

  • Answer : Conduct sensitivity analyses to identify confounding variables:

  • Methodological audit : Compare cell culture conditions (e.g., serum concentration, passage number) across studies .
  • Dose-response reevaluation : Test this compound at sub-inhibitory concentrations to distinguish specific effects from general toxicity.
  • Contextual replication : Repeat experiments in multiple cell types (e.g., primary vs. immortalized lines) to assess universality .
    Use meta-analysis tools to aggregate data and quantify heterogeneity .

Q. What strategies optimize data collection for this compound’s in vivo efficacy studies?

  • Answer : Design structured observational frameworks :

  • Predefined endpoints : Define primary (e.g., infection clearance) and secondary outcomes (e.g., inflammatory markers) early to avoid bias .
  • Blinded assessments : Use third-party analysts to interpret histopathology or microbial load data .
  • Pilot testing : Validate animal models with small cohorts to refine dosing schedules and sampling intervals .
    Document all deviations from protocols to support reproducibility .

Q. How should researchers address contradictory findings in this compound’s stability under physiological conditions?

  • Answer : Apply multivariate analysis :

  • Environmental simulation : Test this compound’s stability across pH levels, temperatures, and enzymatic conditions reflective of human physiology.
  • Batch-to-batch consistency : Analyze peptide purity and aggregation states via HPLC or dynamic light scattering .
  • Collaborative verification : Share samples with independent labs for cross-validation .
    Publish raw datasets alongside interpreted results to enable third-party scrutiny .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

  • Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) . Address outliers with Grubbs’ test or robust statistical packages. Pre-register analysis plans to mitigate p-hacking .

Q. How can researchers ensure ethical rigor in this compound studies involving human-derived samples?

  • Answer :

  • Informed consent : Disclose all experimental risks and secondary uses of biological materials .
  • Data anonymization : Remove identifiers from clinical samples prior to analysis .
  • Ethics review : Submit protocols to institutional review boards (IRBs) for approval, specifying this compound’s novelty and potential biosafety risks .

Tables for Methodological Reference

Variable Type Examples in this compound Research Measurement Tools
IndependentPeptide concentration, exposure timeMicrodilution assays, syringes
DependentMicrobial growth inhibition, cytokine levelsSpectrophotometry, ELISA
ConfoundingSerum concentration, temperature fluctuationsEnvironmental chambers, logbooks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.